Menaquinone-7 Menaquinone-7 Menaquinone-7 is a menaquinone whose side-chain contains seven isoprene units in an all-trans-configutation. It has a role as a Mycoplasma genitalium metabolite, a bone density conservation agent, an Escherichia coli metabolite, a human blood serum metabolite and a cofactor.
Menaquinone 7 is under investigation in clinical trial NCT00402974 (The Effect of Vitamin K Supplementation on Osteocalcin Carboxylation in Healthy Children).
Menaquinone-7 is a natural product found in Brevibacillus brevis with data available.
Brand Name: Vulcanchem
CAS No.: 2124-57-4
VCID: VC20792117
InChI: InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
SMILES: CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C46H64O2
Molecular Weight: 649.0 g/mol

Menaquinone-7

CAS No.: 2124-57-4

Cat. No.: VC20792117

Molecular Formula: C46H64O2

Molecular Weight: 649.0 g/mol

* For research use only. Not for human or veterinary use.

Menaquinone-7 - 2124-57-4

Specification

CAS No. 2124-57-4
Molecular Formula C46H64O2
Molecular Weight 649.0 g/mol
IUPAC Name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3/b35-20+,36-22+,37-24+,38-26+,39-28+,40-32+
Standard InChI Key RAKQPZMEYJZGPI-LJWNYQGCSA-N
Isomeric SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Boiling Point 200 °C at 0.0002 mm Hg (some decomposition)
Colorform Light yellow microcrystalline plates from petroleum ether
Crystals
LIGHT-YELLOW SOLIDS OR OILS
Melting Point 54 °C
Yellow crystals from alcohol; MW: 444.65; MP: 35 °C; uv max: 248 nm (E(1%)(1 cm) 439) /Menaquinone 4/
Yellow crystals from acetone + alcohol or petroleum ether. MW: 580.88; MP: 50 °C; uv max (petroleum ether): 243, 248, 261, 325-328 nm (E(1%)(1 CM) 304, 320, 290, 292, 53) /Menaquinone 6/

Introduction

Biochemical Mechanisms

Role as a Carboxylation Cofactor

Menaquinone-7 serves as an essential cofactor for the enzyme γ-carboxylase, facilitating the conversion of specific glutamic acid (Glu) residues to γ-carboxyglutamate (Gla) in vitamin K-dependent proteins . This carboxylation process is crucial for activating these proteins and enabling their functionality in various physiological processes.

Activation of Osteocalcin

Newly synthesized osteocalcin is initially in an inactive state (undercarboxylated osteocalcin or ucOC) and requires MK-7 for conversion to its active form through carboxylation . Once activated, carboxylated osteocalcin (cOC) binds to calcium in blood circulation and facilitates its deposition in the bone matrix. This process is fundamental to bone mineralization, as osteocalcin has a high affinity for hydroxyapatite, the mineral component of bone, resulting in stronger skeletal structure and reduced fracture susceptibility .

Matrix Gla Protein Activation

Matrix Gla protein (MGP) undergoes similar carboxylation with MK-7 as a cofactor. The inactive undercarboxylated MGP (ucMGP) is transformed into carboxylated MGP (cMGP), which plays a vital role in preventing vascular calcification . Activated MGP exhibits high affinity toward free calcium in blood vessels, binding directly to circulating calcium and hydroxyapatite crystals accumulated in vessel walls, forming inactive complexes . Additionally, MGP initiates autophagic clearance by attracting macrophages and phagocytes while also inhibiting vascular calcification through downregulation of bone morphogenetic protein-2 (BMP-2) .

Growth Arrest-Specific Gene 6 (Gas6) Activation

Vascular calcification is also associated with the activation of growth arrest-specific gene 6 (Gas6), which undergoes γ-carboxylation by MK-7 . Activated Gas6 triggers anti-apoptotic activity of Bcl-2 and inhibits caspase 3, a pro-apoptotic protein, thus preventing apoptosis induced by calcification and starvation of fibroblasts .

Health Benefits

Bone Health Enhancement

MK-7 significantly contributes to bone health through multiple mechanisms. By facilitating the carboxylation of osteocalcin, it enables efficient calcium incorporation into the bone matrix . Furthermore, MK-7 upregulates osteoprotegerin, which functions as a decoy receptor for RANK ligand (RANKL) . This action prevents RANKL from binding to the receptor activator of NF-κB (RANK), thereby inhibiting osteoclast proliferation and bone resorption that would otherwise lead to osteoporosis .

Research has demonstrated that MK-7 influences genes involved in both bone formation and mineralization. It enhances vitamin D3-induced gene expression of osteocalcin and affects genes involved in cell growth and differentiation, including growth differentiation factor-10 (GDF10) and insulin-like growth factor 1 (IGF1) . Additionally, MK-7 influences vascular endothelial growth factors (VEGFA) induction and its receptor fms-related tyrosine kinase 1 (FLT1), which plays roles in both angiogenic and osteogenic processes .

Cardiovascular Protection

MK-7 provides cardiovascular protection primarily through the activation of MGP, which prevents vascular calcification . The carboxylated MGP binds to calcium and hydroxyapatite crystals in blood vessels, preventing their deposition in arterial walls. Additionally, MGP inhibits BMP-2, which would otherwise promote vascular calcification by triggering the transformation of vascular smooth muscle cells (VSMCs) to an osteoblastic phenotype .

Through Gas6 activation, MK-7 also prevents apoptosis of vascular cells, further contributing to cardiovascular health . These mechanisms collectively help maintain vascular integrity and reduce the risk of cardiovascular diseases associated with arterial calcification.

Other Health Benefits

Research indicates that MK-7 has potential benefits in managing several other conditions, including:

  • Diabetes: MK-7 appears to influence glucose metabolism and insulin sensitivity.

  • Peripheral neuropathy: Clinical studies have demonstrated the utility of MK-7 supplementation in ameliorating peripheral neuropathy.

  • Alzheimer's disease: MK-7 may have neuroprotective effects relevant to cognitive disorders.

  • Cancer: Studies suggest MK-7 mediates suppression of cancer cell growth through cell-cycle arrest, autophagy, and apoptosis .

  • Inflammation: MK-7 suppresses proinflammatory mediators such as IL-1α, IL-1β, and TNF-α .

These health benefits are mediated through various signal transduction pathways, including PI3K/AKT, MAP Kinase, JAK/STAT, and NF-κB .

Clinical Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

MK-7 follows specific ADME (absorption, distribution, metabolism, and excretion) kinetics that determine its safety and efficacy. Absorption occurs rapidly from the lumen of the ileum and jejunum, where MK-7 is incorporated into micelles or TAG-rich lipoproteins without undergoing any change during the process . These micelles are packed into chylomicrons, which are secreted by enterocytes into the lymphatic system through the thoracic duct before reaching the circulatory system .

In circulation, changes occur in the apoproteins of chylomicrons containing MK-7, facilitating their uptake via endocytosis in bone osteoblasts, liver, and other tissues. This process is mediated by lipoprotein receptors such as low-density lipoprotein receptor (LDLR) and low-density receptor-related protein (LRP) .

Metabolism of MK-7 involves shortening of isoprenoid side chains to form metabolites of carboxylic acid with 5-carbon side chains, which are then conjugated with glucuronic acid and excreted in urine and bile . Studies have shown that MK-7 and other long-chain derivatives of vitamin K2 are readily available for extra-hepatic tissues like vasculature and bone after redistribution to the circulatory system .

Clinical Applications

Dosing Strategies

Clinical studies have employed various dosing strategies for MK-7 supplementation. For bone health benefits, doses ranging from 30.6 μg to 180 μg daily have been studied with positive effects on markers of bone metabolism . For cardiovascular health, similar doses have shown benefits in reducing circulating levels of uncarboxylated MGP, a biomarker associated with vascular calcification .

The yogurt Kplus study demonstrated that a daily intake of 30.6 μg of MK-7, particularly when combined with other nutrients like magnesium, vitamin C, vitamin D3, fish oil, and n-3 polyunsaturated fatty acids (n-3 PUFA), resulted in the highest plasma concentration of MK-7 during the initial 14 days of treatment (2.75 ng/ml) . This suggests potential synergistic effects when MK-7 is co-administered with other nutrients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator